REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[C:9]#[N:10])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
FC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.57 mL
|
Type
|
reactant
|
Smiles
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BrC1CCCC1
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Name
|
|
Quantity
|
2.76 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a 5 minute period
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
maintained for 30 minutes
|
Duration
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30 min
|
Type
|
ADDITION
|
Details
|
of pouring the reaction mixture onto ice (100 mL)
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Type
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EXTRACTION
|
Details
|
extracting with ether (100 mL
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with saturated with sodium chloride solution (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
affording the a product compound as an oil, which
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |